Anisotine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

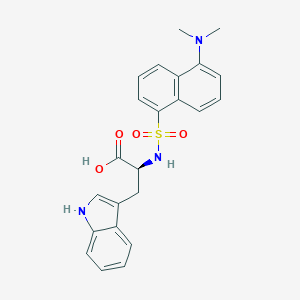

Anisotine is a natural compound that has been found to have significant potential in scientific research. It is a member of the pyridine alkaloid family and is found in various plants, including Anisotes trisulcus and Anisotes sarmentosus.

Scientific Research Applications

Intervertebral Disc Degeneration Treatment

Anisodamine has potential applications in treating intervertebral disc degeneration (IVDD). It can reduce apoptosis, enhance telomerase activity, and promote the synthesis of aggrecan and collagen II in degenerative nucleus pulposus cells. This is achieved by regulating the interleukin-6/JAK/STAT3 pathway, suggesting a new approach for IVDD treatment (Tang, Dong, Chen, & Zhao, 2020).

Pharmacological Properties

Anisodamine exhibits a spectrum of pharmacological effects, including interactions with cellular membranes and antioxidant properties. Its cardiovascular properties are notable, including the depression of cardiac conduction and protection against various arrhythmias. Additionally, it demonstrates anti-thrombotic activity through inhibition of thromboxane synthesis, indicating diverse therapeutic applications (Poupko, Baskin, & Moore, 2007).

Cardioprotective Effects

In myocardial ischemia/reperfusion injury, anisodamine has been found to provide cardioprotective effects. It reduces oxidative stress, inflammation, and myocardial cell apoptosis, contributing to improved cardiac function and reduced myocardial injury (Yao, He, Lin, & Dai, 2017).

Treatment of Shock

Anisodamine's role in treating shock is linked to the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, it reroutes acetylcholine to α7 nicotinic acetylcholine receptors, enhancing acetylcholine-mediated activation and potentially improving blood flow in microcirculation (Zhao, Li, Liu, Su, & Shen, 2011).

Airway Smooth Muscle Function

Anisodamine has been used to improve airway smooth muscle function. It prevents and reverses smoking-induced airway smooth muscle cell proliferation and tracheal hyper-contractility, suggesting potential applications in treating airway remodeling and bronchial diseases (Xu, Yang, Xu, Zhu, Hou, Qi, Chen, & Cui, 2012).

Protection Against Acute Kidney Injury

Anisodamine shows protective effects against rhabdomyolysis-induced acute kidney injury. It inhibits endoplasmic reticulum stress-associated pathways, indicating potential therapeutic applications in renal protection (Yuan, Zheng, Chen, & Wang, 2017).

Allergic Asthma Treatment

Anisodamine modulates airway hyper-reactivity and inflammation in allergic asthma. It suppresses eosinophil accumulation and histological changes, restores Th1/Th2 balance, and reduces bronchial hyper-reactivity. This suggests its potential use in treating asthma and related conditions (Xu, Wang, Hou, Xia, Zhu, Chen, & Cui, 2011).

properties

CAS RN |

16688-19-0 |

|---|---|

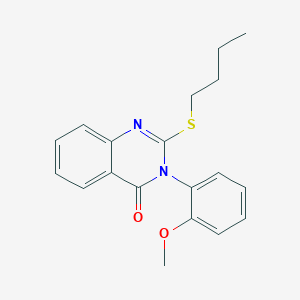

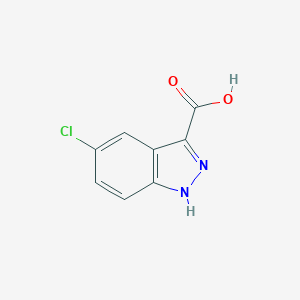

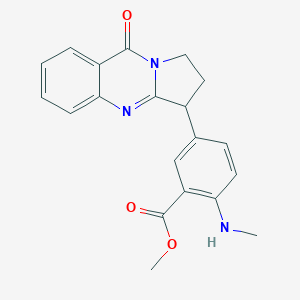

Molecular Formula |

C20H19N3O3 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

methyl 2-(methylamino)-5-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-3-yl)benzoate |

InChI |

InChI=1S/C20H19N3O3/c1-21-16-8-7-12(11-15(16)20(25)26-2)13-9-10-23-18(13)22-17-6-4-3-5-14(17)19(23)24/h3-8,11,13,21H,9-10H2,1-2H3 |

InChI Key |

FZKRWTVMKFSFSG-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1)C2CCN3C2=NC4=CC=CC=C4C3=O)C(=O)OC |

Canonical SMILES |

CNC1=C(C=C(C=C1)C2CCN3C2=NC4=CC=CC=C4C3=O)C(=O)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.